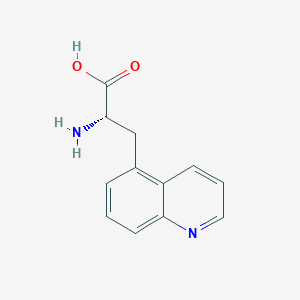(S)-2-Amino-3-(quinolin-5-yl)propanoic acid
CAS No.:
Cat. No.: VC15960419
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H12N2O2 |
|---|---|
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | (2S)-2-amino-3-quinolin-5-ylpropanoic acid |
| Standard InChI | InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-3-1-5-11-9(8)4-2-6-14-11/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1 |
| Standard InChI Key | HZCFSKPWYRGHNT-JTQLQIEISA-N |
| Isomeric SMILES | C1=CC(=C2C=CC=NC2=C1)C[C@@H](C(=O)O)N |
| Canonical SMILES | C1=CC(=C2C=CC=NC2=C1)CC(C(=O)O)N |
Introduction
(S)-2-Amino-3-(quinolin-5-yl)propanoic acid, also known as (2S)-2-amino-3-(quinolin-5-yl)propanoic acid, is a unique amino acid derivative that incorporates a quinoline ring at the third position of the propanoic acid backbone. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis.
Synthesis Methods
The synthesis of (S)-2-Amino-3-(quinolin-5-yl)propanoic acid typically involves the reaction of quinoline derivatives with amino acid precursors. While specific methods for this compound are not extensively detailed, similar compounds often use condensation reactions followed by chiral resolution techniques to isolate the desired enantiomer.
Chemical Reactions
-
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxides using agents like potassium permanganate or hydrogen peroxide.
-
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride to form derivatives with altered functional groups.
-
Substitution: The quinoline ring allows for substitution reactions, introducing different substituents to modify the compound's properties.
Applications
-
Medicinal Chemistry: The quinoline moiety is known for its biological activity, making this compound a potential candidate for drug development.
-
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| (S)-2-Amino-3-(quinolin-3-yl)propanoic acid | Amino Acid Derivative | Exhibits anticancer and antimicrobial activities due to the quinoline ring. |
| (S)-2-Amino-3-(pyridin-3-yl)propanoic acid | Amino Acid Derivative | Alters reactivity and biological activity compared to quinoline derivatives. |
| (S)-2-Amino-3-(quinolin-5-yl)propanoic acid | Amino Acid Derivative | Unique positional isomerism affecting chemical and biological properties. |
Future Perspectives
Given the potential of quinoline-based compounds in medicinal chemistry, further research into (S)-2-Amino-3-(quinolin-5-yl)propanoic acid could uncover new therapeutic applications. Its synthesis and modification could lead to compounds with enhanced biological activities, contributing to advancements in drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume